molecular formula C23H32N2O3S B15108564 1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B15108564
M. Wt: 416.6 g/mol
InChI Key: RXUOYBDFYRHPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine is a sulfonamide-functionalized piperazine derivative characterized by a substituted phenylsulfonyl group attached to a phenylpiperazine core. The molecule features a 4-methyl-5-(methylethyl)-2-propoxyphenyl substituent on the sulfonyl moiety, introducing steric bulk and lipophilicity. Such structural attributes are critical for modulating pharmacokinetic properties, including solubility, metabolic stability, and receptor-binding affinity. The compound’s propoxyphenyl group may enhance blood-brain barrier permeability compared to simpler aromatic substituents, positioning it as a candidate for central nervous system (CNS)-targeted therapies.

Properties

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C23H32N2O3S/c1-5-15-28-22-16-19(4)21(18(2)3)17-23(22)29(26,27)25-13-11-24(12-14-25)20-9-7-6-8-10-20/h6-10,16-18H,5,11-15H2,1-4H3

InChI Key

RXUOYBDFYRHPKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Propoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methyl-5-(methylethyl)-2-propoxyphenyl intermediate. This step involves the alkylation of a phenol derivative with a suitable alkyl halide under basic conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is achieved by reacting the propoxyphenyl intermediate with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Piperazine Ring Formation: The final step involves the coupling of the sulfonylated intermediate with phenylpiperazine. This reaction is typically carried out under reflux conditions in an appropriate solvent, such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5)

  • Structure : Features a nitro group at the para position of the sulfonyl-attached phenyl ring.
  • Activity : Demonstrates neuroprotective effects in mice, preserving cognitive function post-brain irradiation by inhibiting microglial activation and promoting neural stem cell survival .

1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine

  • Structure : Contains a 2-propoxy group (electron-donating), 4-methyl, and 5-(methylethyl) substituents.
  • Predicted Impact :
    • Lipophilicity : Increased due to alkyl and alkoxy groups, favoring membrane permeability.
    • Metabolism : Bulky substituents may slow oxidative metabolism (e.g., CYP450-mediated hydroxylation), as seen in SK3530’s resistance to rapid degradation .

1-(4-Chlorophenyl)piperazine (4-CPP)

  • Activity : Primarily studied as a serotonin receptor ligand .
  • Key Difference : The absence of a sulfonyl group reduces molecular weight and complexity, limiting interactions with sulfonyl-dependent targets (e.g., ATP-binding pockets in kinases).

Pharmacokinetic and Metabolic Profiles

  • SK3530 (PDE5 Inhibitor) :

    • Metabolism : Undergoes N-dealkylation, hydroxylation, and conjugation (glucuronidation/sulfation) in rats .
    • Comparison : The target compound’s methylethyl and propoxy groups may shield it from initial oxidative attacks, prolonging half-life.
  • 1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine: Metabolism: The acetyl group is a metabolic soft spot, prone to hydrolysis or cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.